N-{4-[(5-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide
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Overview
Description
N-{4-[(5-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide is a complex organic compound belonging to the benzoxazole family. Benzoxazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(5-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions . Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are often employed to enhance the reaction efficiency . For instance, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) has been used for benzoxazole synthesis with high yields .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(5-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide (NBS) . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation with NBS can introduce bromine atoms into the compound, while oxidation with potassium permanganate can introduce oxygen-containing functional groups .
Scientific Research Applications
N-{4-[(5-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide has a wide range of scientific research applications :
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Exhibits antibacterial and antifungal activities, making it useful in microbiological research.
Industry: Utilized in the development of new materials with specific biological activities.
Mechanism of Action
The mechanism of action of N-{4-[(5-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways . For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis, while its anticancer activity is linked to the induction of apoptosis in cancer cells . The compound’s sulfonyl and benzoxazole moieties play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound with a simpler structure.
5-Bromo-2-oxo-1,3-benzoxazole: A derivative with similar biological activities.
N-{4-[(2-Oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide: A structurally similar compound without the bromine atom.
Uniqueness
N-{4-[(5-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide stands out due to the presence of the bromine atom, which enhances its biological activity and specificity . This unique feature makes it a valuable compound for further research and development in medicinal chemistry.
Properties
CAS No. |
77408-58-3 |
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Molecular Formula |
C15H11BrN2O5S |
Molecular Weight |
411.2 g/mol |
IUPAC Name |
N-[4-[(5-bromo-2-oxo-1,3-benzoxazol-3-yl)sulfonyl]phenyl]acetamide |
InChI |
InChI=1S/C15H11BrN2O5S/c1-9(19)17-11-3-5-12(6-4-11)24(21,22)18-13-8-10(16)2-7-14(13)23-15(18)20/h2-8H,1H3,(H,17,19) |
InChI Key |
JKOPJASRJMXNBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC(=C3)Br)OC2=O |
Origin of Product |
United States |
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